molecular formula C7H10N2O2 B2510902 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 2097957-96-3

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B2510902
CAS No.: 2097957-96-3
M. Wt: 154.169
InChI Key: DTFPAAIVQPDSDC-UHFFFAOYSA-N
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Description

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diazaspiro[2.5]octane-5,8-dione: Similar structure but lacks the methyl group at the 7-position.

    7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: Contains a benzyl group instead of a methyl group at the 7-position.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Different functional groups and structure.

Uniqueness

7-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

7-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-4-5(10)8-7(2-3-7)6(9)11/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFPAAIVQPDSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2(C1=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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